Neoantimycin belongs to a family of natural products called Antimycins. These compounds are known for their unique structures and significant biological activities, particularly as antifungal agents. [, , , , ] Neoantimycins, specifically, are characterized by a 15-membered tetralactone ring, distinguishing them from other Antimycins. [, ] They are produced by various Streptomyces bacteria species. [, , , , , , , ] Neoantimycins have garnered substantial interest in scientific research due to their promising anticancer potential. [, , , , , , , , ] Notably, they have been identified as effective regulators of oncogenic proteins GRP78/BiP and K-Ras. [, , ]
Synthesis Analysis
Neoantimycins share a core structure featuring a 15-membered tetralactone ring. [, ] This ring contains one methyl, one hydroxy, one benzyl, and three alkyl moieties. [] An amide linkage connects the ring to a conserved 3-formamidosalicylic acid moiety. []
Isoneoantimycin: A related compound, Isoneoantimycin, lacks the characteristic macrolide core found in other Antimycin family members. [] Its structure was determined through total synthesis and spectroscopic comparison with the natural compound. []
Unantimycins: These analogs feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. []
Zhaoshumycins: These unique depsipeptides consist of two Neoantimycin monomers linked to a 1,4-disubstituted benzene ring via an imino group. []
Molecular Structure Analysis
Biosynthetic Pathway Elucidation: Studying the biosynthesis of Neoantimycins provides valuable insights into the complex enzymatic machinery and genetic regulation involved in their production. [, , , ] This knowledge can be applied to engineer microbial strains for enhanced production of desired analogs. [, ]
Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of Neoantimycins and their biological activities helps identify key structural features responsible for their anticancer properties. [, ] This information guides the design and development of more potent and selective analogs. [, ]
Natural Product Discovery:
The isolation and characterization of novel Neoantimycin analogs from various Streptomyces species underscore their potential as a source of new bioactive compounds. [, , , , , , ] This emphasizes the importance of exploring microbial diversity for discovering new drug leads.
Mechanism of Action
Regulation of Oncogenic Proteins: Neoantimycins effectively regulate the oncogenic proteins GRP78/BiP and K-Ras. [, , ]
Induction of Apoptosis: Neoantimycin F induces mitochondria-related apoptotic death in human non-small cell lung cancer cells. [] This involves increased reactive oxygen species (ROS) production, DNA damage, nuclear condensation, and activation of caspases. []
Cell Cycle Arrest: Neoantimycin F induces cell cycle arrest at the S and G0/G1 phases in different non-small cell lung cancer cell lines. []
Physical and Chemical Properties Analysis
Presence of a 15-Membered Tetralactone Ring: This structural feature significantly contributes to the overall properties of Neoantimycins. [, ]
Variations in Side Chains and Functional Groups: Different Neoantimycin analogs and derivatives exhibit variations in their side chains and functional groups, influencing their specific properties and biological activities. [, , , , , ]
Applications
Anticancer Research:
Neoantimycins demonstrate promising anticancer activity against various cancer cell lines, including drug-resistant ones. [, , , ] Their ability to target oncogenic proteins like GRP78/BiP and K-Ras makes them attractive candidates for developing novel cancer therapies. [, , ]
Selective Cytotoxicity: Some Neoantimycin derivatives exhibit selective cytotoxicity towards specific cancer cell lines, such as colorectal cancer cells with K-Ras mutations. []
Overcoming Drug Resistance: Neoantimycins show efficacy against drug-resistant cancer cells, highlighting their potential to address therapeutic resistance challenges. [, ]
Future Directions
Optimization of Existing Analogs: Further research should focus on optimizing the potency, selectivity, and pharmacological properties of existing Neoantimycin analogs for potential clinical development. [, ]
Development of Novel Synthetic Routes: Exploring new synthetic strategies for producing Neoantimycins and their analogs can improve overall yield and enable the generation of structurally diverse compounds for broader biological evaluation. []
Related Compounds
Antimycins
Compound Description: Antimycins are a family of antifungal metabolites produced by Streptomyces bacteria []. They are characterized by a nine-membered dilactone core structure.
Isoneoantimycin
Compound Description: Isoneoantimycin is a minor metabolite isolated from Streptomyces fradiae IFO12773 (ISP 5063) during neoantimycin fermentation []. It is unique among the antimycin family for lacking the macrolide core structure.
Unantimycin B
Compound Description: Unantimycin B is a neoantimycin analog discovered in Streptomyces conglobatus extracts [, ]. It exhibits selective anticancer activities and differs from typical neoantimycins by incorporating 3-hydroxybenzoate instead of 3-formamidosalicylate as the starter unit in its biosynthesis [].
Unantimycins C-E
Compound Description: Unantimycins C-E, alongside Unantimycin B, represent a group of newly discovered neoantimycin analogs isolated from Streptomyces conglobatus []. Like Unantimycin B, these analogs incorporate 3-hydroxybenzoate instead of the typical 3-formamidosalicylate []. These compounds exhibit promising anticancer activity with reduced toxicity profiles compared to traditional antimycin-type compounds [].
Relevance: Unantimycins C-E are structurally similar to neoantimycin, sharing the 15-membered ring depsipeptide core []. The key difference lies in the substitution of 3-formamidosalicylate with 3-hydroxybenzoate, which significantly alters their pharmacological profile, leading to selective anticancer properties and reduced toxicity compared to other antimycin-type compounds [].
Zhaoshumycins A and B
Compound Description: Zhaoshumycins A and B are unique antimycin-type depsipeptides isolated from the marine-derived Streptomyces sp. ITBB-ZKa6 []. Their structures consist of two neoantimycin monomers linked to a 1,4-disubstituted benzene ring via an imino group [].
Relevance: Zhaoshumycins A and B are structurally distinct from neoantimycin as they are essentially dimers of neoantimycin monomers []. This dimeric structure makes them unique among the antimycin family. Despite their structural complexity, they exhibit weak cytotoxicity against MCF7 human breast cancer cells, suggesting a distinct structure-activity relationship compared to neoantimycin [].
Prunustatin A
Compound Description: Prunustatin A is a novel inhibitor of GRP78 expression isolated from Streptomyces violaceoniger 4521-SVS3 [, ]. Structurally, it is classified as an oxidized type of the neoantimycin family [].
Relevance: Prunustatin A shares a structural resemblance with neoantimycin, belonging to the same family of compounds []. This makes it a valuable candidate for further investigation into the structure-activity relationships and mechanisms of action within the neoantimycin family, particularly in the context of GRP78 regulation.
Neoantimycin H
Compound Description: Neoantimycin H is a known neoantimycin analog characterized by a C1-keto group []. It exhibits potent cytotoxicity against various cancer cell lines, including drug-resistant colon and gastric cancer cells, with low toxicity towards noncancerous cells [].
Relevance: Neoantimycin H is closely related to neoantimycin, differing primarily in the oxidation state at the C1 position. The C1-keto group in Neoantimycin H significantly contributes to its potent antiproliferative activity, highlighting the importance of this structural feature for its biological activity [].
Neoantimycin I
Compound Description: Neoantimycin I is a newly discovered neoantimycin derivative identified through targeted in-frame deletion of the reductase gene (natE) in the neoantimycin biosynthetic pathway []. This compound displays significant cytotoxicity against a panel of cancer cell lines, exceeding the potency of the chemotherapy drug cisplatin [].
Relevance: Neoantimycin I is closely related to neoantimycin, likely serving as a precursor in the biosynthetic pathway []. The accumulation of neoantimycin I upon disruption of the natE gene suggests that the reductase encoded by natE plays a crucial role in converting neoantimycin I into other neoantimycin derivatives, ultimately influencing their biological activity [].
Respirantin
Compound Description: Respirantin is a natural product structurally related to the antimycin family, which includes neoantimycins. It shares the N-formyl amino-salicylamide pharmacophore found in neoantimycins [].
Relevance: Respirantin's structural similarity to neoantimycin, particularly the shared N-formyl amino-salicylamide pharmacophore, makes it relevant for understanding the structure-activity relationships within this family of compounds [].
Benzoxazolone
Compound Description: Benzoxazolone is a synthetic compound containing the N-formyl amino-salicylamide pharmacophore, a key structural feature also present in neoantimycins [].
Relevance: While not a naturally occurring analog, the presence of the N-formyl amino-salicylamide pharmacophore in benzoxazolone provides insights into the structure-activity relationships of neoantimycin and its related compounds [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.